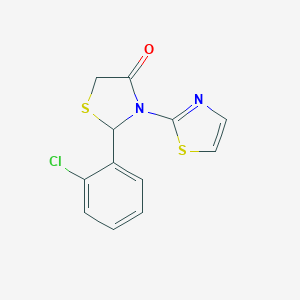
2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone, also known as CTZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic organic compound that contains a thiazolidinone ring and a thiazole ring. CTZ has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.
作用機序
The mechanism of action of 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. This compound has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage. Additionally, this compound has been found to reduce the frequency and severity of seizures in animal models of epilepsy.
実験室実験の利点と制限
One advantage of using 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various physiological and biochemical processes. Another advantage is its relatively low toxicity, which allows for higher doses to be used in experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer, inflammation, and epilepsy. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of more potent and selective this compound derivatives. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, as most of the current research has been conducted in animal models.
合成法
2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone can be synthesized using various methods, including the reaction of o-chlorobenzaldehyde with 2-aminothiazole to form the Schiff base, which is then cyclized with thioglycolic acid to produce this compound. Another method involves the reaction of o-chlorobenzaldehyde with thiourea to form 2-(o-chlorophenyl)-2-imidazoline-4-thione, which is then reacted with 2-aminothiazole to produce this compound.
科学的研究の応用
2-(o-Chlorophenyl)-3-(2-thiazolyl)-4-thiazolidinone has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound has also been found to possess antitumor activity, with studies showing that it can induce apoptosis in cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory and anticonvulsant properties.
特性
| 96733-53-8 | |
分子式 |
C12H9ClN2OS2 |
分子量 |
296.8 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9ClN2OS2/c13-9-4-2-1-3-8(9)11-15(10(16)7-18-11)12-14-5-6-17-12/h1-6,11H,7H2 |
InChIキー |
YGGLZTLIDMUYLU-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=NC=CS3 |
正規SMILES |
C1C(=O)N(C(S1)C2=CC=CC=C2Cl)C3=NC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


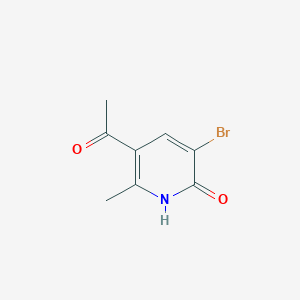
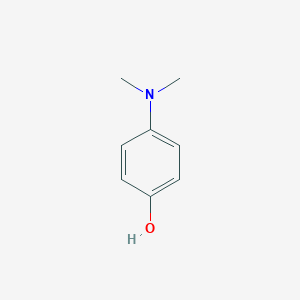
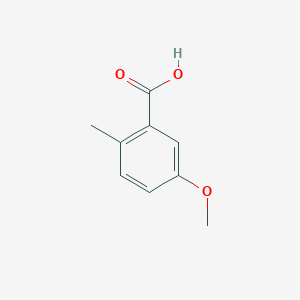
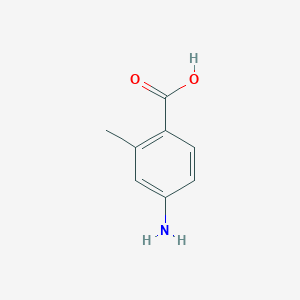



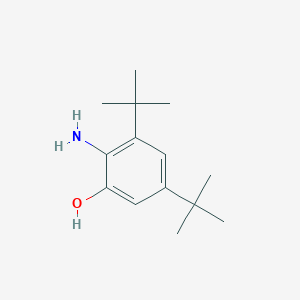
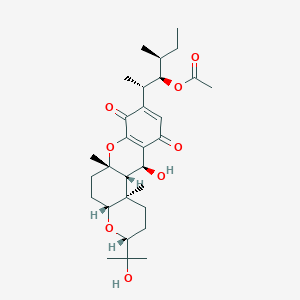
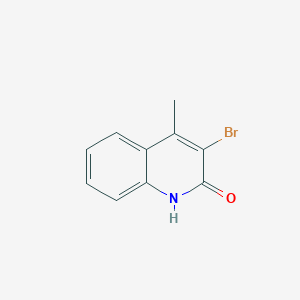
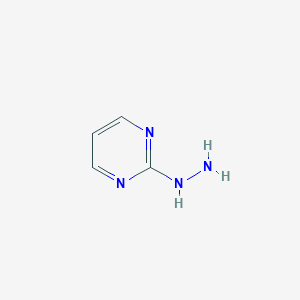
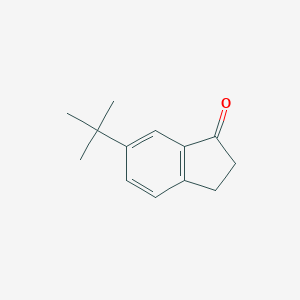

![4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid](/img/structure/B184053.png)
